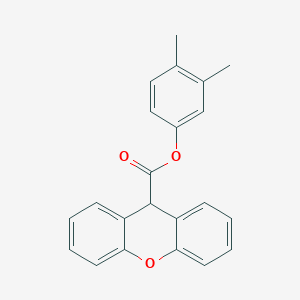
3,4-dimethylphenyl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethylphenyl 9H-xanthene-9-carboxylate is a chemical compound that belongs to the xanthene family. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a xanthene core and a 3,4-dimethyl-phenyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl 9H-xanthene-9-carboxylate typically involves the esterification of xanthene-9-carboxylic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dimethylphenyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted xanthene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,4-dimethylphenyl 9H-xanthene-9-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that xanthene derivatives can inhibit certain enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties make it suitable for use in various applications, including imaging and diagnostics .
Mécanisme D'action
The mechanism of action of 3,4-dimethylphenyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene-9-carboxylic acid: A precursor to the ester derivative.
9,9-Dimethylxanthene: A related compound with similar structural features.
Xanthanoic acid: Another xanthene derivative with distinct properties.
Uniqueness
3,4-dimethylphenyl 9H-xanthene-9-carboxylate is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including drug development and industrial processes .
Propriétés
Formule moléculaire |
C22H18O3 |
|---|---|
Poids moléculaire |
330.4g/mol |
Nom IUPAC |
(3,4-dimethylphenyl) 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C22H18O3/c1-14-11-12-16(13-15(14)2)24-22(23)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3 |
Clé InChI |
OYBXDAHBPJKQHZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


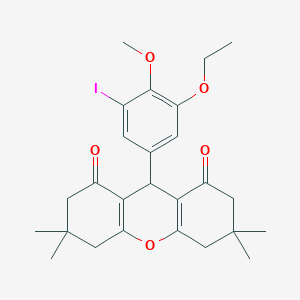
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408149.png)
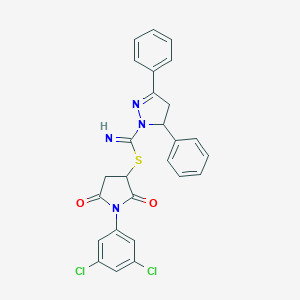
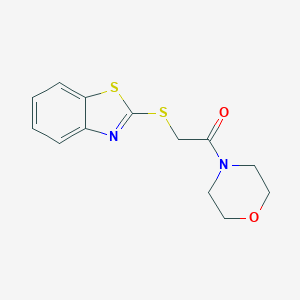
![4-[1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B408156.png)
![5-(4-Pyridinylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B408160.png)
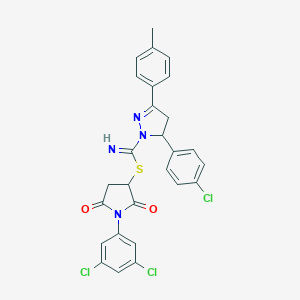
![5-(4-chlorophenyl)-3-[2-(4-chlorophenyl)vinyl]-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B408162.png)
![3-[5-(4-CHLOROPHENYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL]-1-(3,4-DICHLOROPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B408163.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B408164.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B408165.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B408166.png)
![1-phenyl-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408167.png)

